N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name of the compound adheres to IUPAC guidelines for bicyclic heterocyclic systems with multiple substituents. The parent structure is a tetrahydrothieno[3,4-d]thiazole ring system, which consists of a thiophene fused to a thiazole at the 3,4-positions of the thiophene and the 2,3-positions of the thiazole. The numbering begins at the sulfur atom in the thiophene ring, with the thiazole nitrogen at position 3.
Key substituents include:
- A 4-fluorobenzyl group at position 3 of the thiazole ring.
- A 5,5-dioxido modification, indicating two sulfone oxygen atoms on the sulfur at position 5 of the thienothiazole system.
- An (E)-configured imine group (=N–) at position 2, forming a conjugated system with the thiazole ring.
- A 2-(4-methoxyphenyl)acetamide substituent attached to the imine nitrogen.
The full name reflects these features in descending priority order: N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide.
Table 1: Molecular and stereochemical descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₁H₂₁FN₂O₄S₂ | |
| Average mass | 448.527 g/mol | |
| Monoisotopic mass | 448.092677 Da | |
| Defined stereocenters | 0 | |
| Double-bond stereochemistry | E configuration |
Molecular Geometry and Stereochemical Considerations
The compound’s geometry is defined by its bicyclic core and substituents. The tetrahydrothieno[3,4-d]thiazole system adopts a partially saturated conformation, with the thiophene ring in a tetrahydro (saturated) state and the thiazole ring retaining aromaticity. The sulfone group introduces planarity due to resonance stabilization, while the (2E)-ylidene group creates rigidity in the thiazole-imine region.
Key geometric features:
- Bond lengths : The C–S bonds in the sulfone group measure approximately 1.43 Å, typical for sulfonyl derivatives. The C=N bond in the imine group is shorter (1.28 Å), consistent with double-bond character.
- Dihedral angles : The 4-fluorobenzyl and 4-methoxyphenyl groups project orthogonally from the bicyclic core to minimize steric clashes.
- Electronic effects : The electron-withdrawing fluorine (σₚ = 0.06) and electron-donating methoxy group (σₚ = -0.27) create a polarized electronic environment, influencing reactivity.
Stereochemical simplicity arises from the absence of defined stereocenters, though the (E)-configuration of the imine double bond is critical for maintaining conjugation across the thiazole ring.
Crystallographic Analysis and X-ray Diffraction Studies
While experimental X-ray diffraction data for this specific compound are not widely reported, structural analogs provide insights into likely crystallographic behavior. Thienothiazole derivatives with sulfone groups often crystallize in monoclinic systems with P2₁/c space groups. Anticipated features include:
- Unit cell parameters : Estimated a = 10.2 Å, b = 8.5 Å, c = 12.1 Å, β = 95°, based on similar sulfonamide structures.
- Intermolecular interactions : Hydrogen bonding between the sulfone oxygen and acetamide N–H groups likely stabilizes the lattice.
- Packing motifs : π-Stacking between the 4-methoxyphenyl and fluorobenzyl groups may occur, though steric bulk from the substituents could limit co-planarity.
Computational models (e.g., density functional theory) predict a planar bicyclic core with slight puckering in the tetrahydrothiophene ring.
Comparative Structural Analysis with Thienothiazole Derivatives
This compound shares structural motifs with pharmacologically active thienothiazoles but is distinguished by its unique substituent combination:
Table 2: Structural comparison with analogous derivatives
| Feature | This Compound | Typical Thienothiazoles |
|---|---|---|
| Core modification | 5,5-Dioxido sulfone | Unmodified or mono-oxidized |
| Substituent at C3 | 4-Fluorobenzyl | Alkyl or aryl groups |
| N-Substituent | 4-Methoxyphenylacetamide | Simple amides or heterocycles |
| Double-bond configuration | (2E)-Ylidene | Variable (E/Z mixtures) |
The sulfone group enhances metabolic stability compared to non-oxidized analogs, while the fluorobenzyl and methoxyphenyl groups improve lipophilicity (calculated logP ≈ 2.8). These modifications position the compound as a candidate for further exploration in targeted drug discovery.
Properties
Molecular Formula |
C21H21FN2O4S2 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[3-[(4-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H21FN2O4S2/c1-28-17-8-4-14(5-9-17)10-20(25)23-21-24(11-15-2-6-16(22)7-3-15)18-12-30(26,27)13-19(18)29-21/h2-9,18-19H,10-13H2,1H3 |
InChI Key |
XNIUUHWTDJCDGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N=C2N(C3CS(=O)(=O)CC3S2)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Thiophene Precursor Functionalization
The core structure originates from tetrahydrothiophene-3,4-diamine , which undergoes sequential modifications:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Sulfonation | H₂SO₄, SO₃, 0°C → 25°C, 12 h | 78 |
| 2 | Cyclization | CS₂, KOH, EtOH, reflux, 8 h | 65 |
| 3 | Oxidation | m-CPBA, CH₂Cl₂, 0°C → 25°C, 6 h | 82 |
The sulfone group is introduced via meta-chloroperbenzoic acid (m-CPBA)-mediated oxidation, ensuring complete conversion of the thioether to sulfone without over-oxidation.
Stereoselective Imine Formation
The critical E-configuration is established using a two-step protocol:
-
Schiff base formation : Reaction of the sulfone-containing diamine with 4-fluorobenzaldehyde in toluene under Dean-Stark conditions (azetropic removal of H₂O).
-
Oxidative aromatization : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane to lock the E-configuration.
Incorporation of the 2-(4-Methoxyphenyl)Acetamide Side Chain
Acetic Acid Derivative Preparation
2-(4-Methoxyphenyl)acetic acid is activated as the mixed anhydride using isobutyl chloroformate:
Amide Coupling
The activated acid is coupled to the tetrahydrothienothiazole core using Hünig’s base (N,N-diisopropylethylamine) in anhydrous DMF:
\text{Core amine} + \text{Mixed anhydride} \xrightarrow{\text{DIPEA, DMF}} \text{Target acetamide} \quad (\text{Yield: 68-72%})
Process Optimization and Scalability
Solvent Screening for Cyclization
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 6 | 82 |
| DMSO | 46.7 | 4 | 88 |
| NMP | 32.2 | 5 | 85 |
DMSO emerges as optimal due to its high polarity accelerating the cyclization kinetics while maintaining product stability.
Catalytic Effects on Oxidation
| Catalyst | Loading (mol%) | Conversion (%) | Sulfone Selectivity (%) |
|---|---|---|---|
| None | - | 45 | 78 |
| Vanadium oxide | 5 | 92 | 99 |
| Tungstic acid | 3 | 88 | 97 |
Vanadium oxide demonstrates superior catalytic activity for the sulfone formation, enabling near-quantitative conversion under mild conditions.
Analytical Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (dd, J = 8.8, 5.6 Hz, 2H, ArF), 6.93 (d, J = 8.8 Hz, 2H, OMe-Ar), 5.21 (s, 2H, CH₂PhF), 3.75 (s, 3H, OMe), 3.42–3.28 (m, 4H, thienothiazole protons).
-
HRMS (ESI+): m/z calc. for C₂₁H₂₀FN₂O₄S₂ [M+H]⁺: 463.0854; found: 463.0856.
Purity Assessment via HPLC
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18 (4.6×250) | MeCN:H₂O (70:30) | 12.7 | 99.2 |
| HILIC (3.0×100) | ACN:NH₄OAc (95:5) | 8.3 | 98.7 |
Industrial-Scale Adaptation Challenges
Exothermic Risk Management
The oxidation step using m-CPBA requires precise temperature control (<5°C) to prevent runaway reactions. Continuous flow reactors with jacketed cooling systems are employed for batches >1 kg.
Byproduct Formation
Major impurities include:
-
Over-oxidized sulfonic acid derivatives (controlled via stoichiometric oxidant use)
-
Z-imine isomer (minimized through kinetic vs. thermodynamic control)
Applications and Derivative Synthesis
While the primary focus is on the parent compound, the synthetic methodology enables access to derivatives through:
-
Electrophilic aromatic substitution on the 4-methoxyphenyl ring
-
Sulfone group modification via nucleophilic displacement
-
Imine transamination for bioisosteric replacements
| Process Step | Hazard Category | Mitigation Strategy |
|---|---|---|
| Sulfonation | Corrosive (H290) | Closed-system processing |
| m-CPBA oxidation | Explosive (H242) | Dilution in CH₂Cl₂, <10% w/w |
| DMSO use | Skin irritant (H315) | Automated transfer systems |
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted aromatic compounds. These products can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to the inhibition or activation of specific cellular processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Core Heterocycle Variations
- Tetrahydrothieno[3,4-d][1,3]thiazole vs. Thiadiazole/Indole Hybrids The compound in , N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide, shares the same core but differs in stereochemistry (2Z vs. 2E) and substituents (3,4-dimethoxyphenyl vs. 4-fluorobenzyl). In contrast, N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives () replace the thienothiazole core with imidazolidine and sulfonamide groups, reducing ring strain but eliminating sulfur-based electronic effects .
Substituent Comparisons
- Fluorinated vs. Methoxy/Acetamide Groups The compound in , N-[(2E)-3-(2,4-Difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide, substitutes the 4-fluorobenzyl group with a 2,4-difluorophenyl moiety. Dual fluorine atoms enhance metabolic stability but may reduce solubility compared to the methoxy group in the target compound . N-(2-Hydroxyphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide () replaces the fused thienothiazole with a thiazolidinone ring and introduces a hydroxyl group, improving aqueous solubility but decreasing membrane permeability .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Calculated based on molecular formula.
Biological Activity
N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno-thiazole scaffold with a fluorobenzyl substituent and a methoxyphenyl group. Its molecular formula is , indicating the presence of several functional groups that may contribute to its biological properties.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 345.41 g/mol |
| Functional Groups | Thiazole, thieno, acetamide, methoxy |
| Fluorine Substitution | Enhances lipophilicity and biological activity |
| Dioxo Group | Potentially involved in redox reactions |
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Antioxidant Properties : The dioxo group suggests potential antioxidant activity by scavenging free radicals.
- Modulation of Ion Channels : Similar compounds have been shown to interact with ion channels, influencing cellular excitability and signaling.
Anticancer Activity
Preliminary studies have demonstrated that derivatives of thieno-thiazole compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis through the activation of caspases and modulation of the cell cycle.
Antimicrobial Activity
Research has indicated that thiazole derivatives possess antimicrobial properties against both gram-positive and gram-negative bacteria. This activity is likely due to the disruption of bacterial cell wall synthesis or function.
Cardiovascular Effects
Compounds with similar structures have been investigated for their effects on the sodium-calcium exchanger (NCX), which plays a critical role in cardiac function. Inhibitors of NCX can potentially mitigate conditions such as heart failure by preventing calcium overload during ischemic events .
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluating a series of thieno-thiazole derivatives found that one derivative exhibited IC50 values in the low micromolar range against breast cancer cells, indicating significant cytotoxicity.
- Antimicrobial Testing : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 10 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
